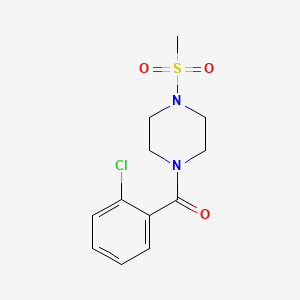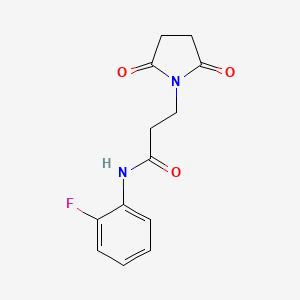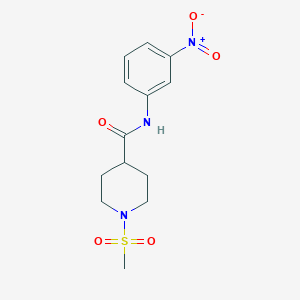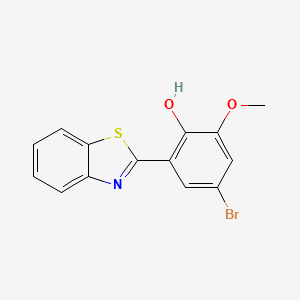
1-(2-chlorobenzoyl)-4-(methylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorobenzoyl)-4-(methylsulfonyl)piperazine, also known as CBMP, is a chemical compound with potential therapeutic applications. It is a piperazine derivative that has been synthesized and studied in recent years due to its potential as a drug candidate.
Mécanisme D'action
The mechanism of action of 1-(2-chlorobenzoyl)-4-(methylsulfonyl)piperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. 1-(2-chlorobenzoyl)-4-(methylsulfonyl)piperazine has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(2-chlorobenzoyl)-4-(methylsulfonyl)piperazine has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and survival, the induction of apoptosis, and the inhibition of inflammation and pain. 1-(2-chlorobenzoyl)-4-(methylsulfonyl)piperazine has also been shown to have antioxidant properties, meaning it can help protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-chlorobenzoyl)-4-(methylsulfonyl)piperazine for lab experiments is that it is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation is that it has not yet been extensively studied in vivo, meaning its potential therapeutic applications and side effects are not well understood.
Orientations Futures
There are several future directions for research on 1-(2-chlorobenzoyl)-4-(methylsulfonyl)piperazine, including further studies on its potential therapeutic applications, its mechanism of action, and its side effects. Additionally, researchers may explore modifications to the 1-(2-chlorobenzoyl)-4-(methylsulfonyl)piperazine molecule to improve its efficacy and reduce potential side effects. Finally, studies on the pharmacokinetics and pharmacodynamics of 1-(2-chlorobenzoyl)-4-(methylsulfonyl)piperazine in vivo may help to better understand its potential as a therapeutic agent.
Méthodes De Synthèse
1-(2-chlorobenzoyl)-4-(methylsulfonyl)piperazine can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with piperazine, followed by the addition of methylsulfonyl chloride. The resulting compound is purified through recrystallization and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
1-(2-chlorobenzoyl)-4-(methylsulfonyl)piperazine has been studied for its potential therapeutic applications, particularly in the treatment of cancer and other diseases. It has been shown to have cytotoxic effects on cancer cells, meaning it can kill cancer cells while leaving healthy cells unharmed. 1-(2-chlorobenzoyl)-4-(methylsulfonyl)piperazine has also been studied for its potential as an anti-inflammatory and analgesic agent.
Propriétés
IUPAC Name |
(2-chlorophenyl)-(4-methylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3S/c1-19(17,18)15-8-6-14(7-9-15)12(16)10-4-2-3-5-11(10)13/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALVTCTYRJLQRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)[4-(methylsulfonyl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B5717798.png)
![methyl N-[(2-nitrophenyl)acetyl]glycinate](/img/structure/B5717801.png)
![3-chloro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5717808.png)
![methyl {[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5717815.png)


![2-oxo-1,2,5,6,7,8,9,10,11,12,13,14-dodecahydrocyclododeca[b]pyridine-3-carboxylic acid](/img/structure/B5717846.png)
![3-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5717853.png)


![4-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5717891.png)
![1-(methylsulfonyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5717896.png)
![N-[3-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B5717898.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5717904.png)